Product packaging for 2-(4-Methoxyphenoxy)butanoic acid(Cat. No.:CAS No. 67648-60-6)

2-(4-Methoxyphenoxy)butanoic acid

Cat. No.: B1351816
CAS No.: 67648-60-6
M. Wt: 210.23 g/mol
InChI Key: AQYSEMOXZAZTII-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)butanoic acid is a carboxylic acid derivative of significant interest in organic chemical and pharmaceutical research. The compound features a butanoic acid chain substituted at the 2-position with a 4-methoxyphenoxy group. This structure classifies it among phenoxyalkanoic acids, a family known to include various biologically active molecules and useful synthetic intermediates . As a carboxylic acid, it can participate in typical reactions such as esterification and amide formation, making it a valuable building block for the synthesis of more complex compounds . Researchers may explore its potential as a precursor in medicinal chemistry or as a standard in analytical method development. The presence of the methoxy and phenoxy ethers suggests potential stability, but researchers should determine specific handling and storage conditions through stability studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should conduct a thorough risk assessment before using this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1351816 2-(4-Methoxyphenoxy)butanoic acid CAS No. 67648-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYSEMOXZAZTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406140
Record name 2-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-60-6
Record name 2-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Advanced Structural Characterization Methods for 2 4 Methoxyphenoxy Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(4-Methoxyphenoxy)butanoic acid is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of its structural analog, 2-(4-methoxyphenoxy)propanoic acid, and general principles of NMR spectroscopy, the following proton signals can be anticipated:

Aromatic Protons: The protons on the benzene ring will typically appear as a set of doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted (para) benzene ring.

Methine Proton: The proton attached to the chiral carbon (C2), being adjacent to an oxygen atom, will resonate as a multiplet.

Methylene Protons: The two protons of the ethyl group's methylene unit will be diastereotopic and are expected to appear as a complex multiplet.

Methyl Protons: The terminal methyl group of the butyric acid chain will present as a triplet.

Methoxy (B1213986) Protons: The three protons of the methoxy group will give rise to a sharp singlet.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Aromatic (para-substituted)6.8 - 7.2AA'BB' System (two doublets)
Methine (-O-CH-)4.5 - 5.0Multiplet
Methoxy (-OCH₃)3.7 - 3.9Singlet
Methylene (-CH₂-)1.8 - 2.2Multiplet
Methyl (-CH₃)0.9 - 1.2Triplet

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom. The analysis of related compounds suggests the following approximate chemical shifts:

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal.

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon atom attached to the ether oxygen and the carbon bearing the methoxy group will have characteristic chemical shifts.

Methine Carbon: The chiral carbon (C2) attached to the oxygen will appear in the midfield region.

Methoxy Carbon: The carbon of the methoxy group will have a characteristic chemical shift.

Methylene Carbon: The methylene carbon of the ethyl group will be observed in the aliphatic region.

Methyl Carbon: The terminal methyl carbon will be the most upfield signal.

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (-COOH)170 - 180
Aromatic (C-O)150 - 160
Aromatic (C-OCH₃)150 - 160
Aromatic (CH)114 - 125
Methine (-O-CH-)70 - 80
Methoxy (-OCH₃)55 - 60
Methylene (-CH₂-)25 - 35
Methyl (-CH₃)10 - 15

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding. docbrown.info A sharp and intense peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. docbrown.info Other significant peaks would include C-O stretching vibrations for the ether linkage and the carboxylic acid, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C=O stretching vibration is also observable in Raman spectra.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (-OH)O-H Stretch2500-3300 (broad)Weak
Carbonyl (-C=O)C=O Stretch1700-1725 (strong)Moderate to Strong
Ether (Ar-O-C)C-O Stretch1230-1270 (strong, asymmetric)Moderate
Aromatic RingC=C Stretch1580-1610, 1450-1500Strong
Aliphatic C-HC-H Stretch2850-3000Moderate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the molecular formula of this compound. The predicted monoisotopic mass for its close analog, 2-(4-methoxyphenoxy)propanoic acid (C₁₀H₁₂O₄), is 196.07356 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule.

Computational Predictions of Spectroscopic Parameters (e.g., DFT-Calculated IR and NMR)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting spectroscopic parameters. semanticscholar.orgresearchgate.net By calculating the optimized molecular geometry, DFT methods can predict ¹H and ¹³C NMR chemical shifts and the vibrational frequencies for IR and Raman spectra. semanticscholar.orgresearchgate.net

These theoretical calculations can aid in the assignment of experimental spectra, especially for complex molecules where signal overlap can be an issue. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for such predictions for phenoxyacetic acid and its derivatives. semanticscholar.org The calculated vibrational frequencies are often scaled to better match the experimental values. semanticscholar.org The GIAO (Gauge-Including Atomic Orbitals) method is frequently employed for the calculation of NMR chemical shifts. semanticscholar.org While experimental data remains the gold standard, the synergy between computational predictions and experimental results provides a robust and comprehensive approach to structural characterization.

Advanced Chemical Reactivity and Transformation Studies of 2 4 Methoxyphenoxy Butanoic Acid

Directed Functional Group Transformations within the Butanoic Acid Moiety

The butanoic acid portion of the molecule, featuring a carboxylic acid and an aliphatic chain, is amenable to a variety of oxidative and reductive transformations.

The oxidation of the butanoic acid side chain in 2-(4-methoxyphenoxy)butanoic acid can be targeted to yield different products depending on the reagents and reaction conditions. While specific studies on this exact molecule are not extensively detailed in the public literature, analogies can be drawn from the oxidation of similar structures, such as 4-oxo-4-phenyl butanoic acid. orientjchem.orgderpharmachemica.com Strong oxidizing agents, particularly those containing Cr(VI), are known to cleave carbon-carbon bonds under certain conditions. For instance, the oxidation of 4-oxo-4-phenyl butanoic acid with tripropylammonium (B8586437) fluorochromate (TriPAFC) results in the formation of benzoic acid, indicating cleavage of the butyric acid chain. derpharmachemica.com

In the context of this compound, aggressive oxidation could potentially lead to the cleavage of the ether linkage or degradation of the butanoic acid chain. A potential, albeit mechanistically complex, oxidative pathway could involve cleavage at the ether linkage, a mechanism observed in the microbial metabolism of some phenoxyalkyl carboxylic acids. nih.gov However, more controlled oxidation would target the secondary carbon atom of the butanoic acid chain, potentially forming a ketone, although this would require specific and mild oxidizing conditions to avoid side reactions.

Table 1: Potential Oxidative Transformations

Reagent/Condition Target Site Potential Product(s)
Strong Oxidants (e.g., KMnO₄, CrO₃) Butanoic Acid Chain / Ether Linkage 4-Methoxyphenol (B1676288), Carbon Dioxide, smaller carboxylic acids

The reduction of the carboxylic acid group is a more straightforward and well-documented transformation. Carboxylic acids can be efficiently reduced to primary alcohols using powerful reducing agents. chemistrysteps.comlibretexts.org

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). vaia.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, due to the decreased electrophilicity of the carboxylate anion formed in the initial acid-base reaction. chemistrysteps.com The reaction with LiAlH₄ proceeds via an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol. chemistrysteps.comlibretexts.org Therefore, it is not possible to isolate the aldehyde under these conditions.

The reduction of this compound with LiAlH₄ would yield 2-(4-methoxyphenoxy)butan-1-ol.

Table 2: Reductive Transformation of the Carboxylic Acid Group

Transformation Reagent Product

The mechanism involves an initial deprotonation of the carboxylic acid by the basic hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent hydride attack. chemistrysteps.com

Aromatic System Reactivity and Substitution

The reactivity of the phenyl ring in this compound is significantly influenced by the attached methoxy (B1213986) and phenoxybutanoic acid groups.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on this compound is primarily governed by the powerful activating and directing effects of the methoxy group. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. msu.edu

For example, nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the ring. fiveable.me Halogenation introduces a halogen atom (e.g., Br, Cl). Given that the methoxy group is an ortho-, para-director and the para position is already substituted by the ether linkage, electrophilic attack will be directed to the two ortho positions (C2 and C6 relative to the methoxy group).

Due to the steric hindrance imposed by the adjacent -O-CH(C₂H₅)COOH group, substitution is likely to preferentially occur at the less hindered ortho position (C2).

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Reagents Primary Electrophile Predicted Major Product
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion) 2-(2-Nitro-4-methoxyphenoxy)butanoic acid
Bromination Br₂, FeBr₃ Br⁺ 2-(2-Bromo-4-methoxyphenoxy)butanoic acid

The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution reactions. doubtnut.comdoubtnut.com Its influence stems from a combination of inductive and resonance effects.

Inductive Effect: The oxygen atom is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond (a -I effect). This effect, on its own, would deactivate the ring.

Resonance Effect: The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic pi-system (a +R or +M effect). quora.com This donation of electron density significantly increases the nucleophilicity of the ring, especially at the ortho and para positions.

The resonance effect of the methoxy group is substantially stronger than its inductive effect, leading to a net activation of the aromatic ring. quora.com This makes the aromatic ring of this compound significantly more reactive towards electrophiles than unsubstituted benzene. doubtnut.comquora.com The increased electron density is concentrated at the ortho and para positions, which is why the methoxy group is an ortho-, para-director. wikipedia.org The carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these positions is more stable due to resonance stabilization involving the oxygen atom. wikipedia.orgmsu.edumasterorganicchemistry.com

Table 4: Relative Reactivity in Electrophilic Aromatic Substitution

Compound Key Substituent Relative Reactivity (vs. Benzene) Directing Effect
Benzene -H 1 (Reference) N/A
Anisole (Methoxybenzene) -OCH₃ >1 (Activated) Ortho, Para

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo Models

Enzyme Modulation and Inhibition Studies

The interaction of phenoxyalkanoic acids with enzymes is a critical determinant of their biological effects. These interactions can lead to the modulation of metabolic pathways and other cellular processes.

Research into the enzymatic interactions of phenoxyalkanoic acids has revealed that structural characteristics heavily influence their activity. While direct enzymatic studies on 2-(4-Methoxyphenoxy)butanoic acid are not extensively documented, research on its structural isomer, 4-(4-methoxyphenoxy)butanoic acid, provides valuable insights. Studies on the plant enzyme AtGH3.15, an acyl acid amido synthetase, showed that the presence of a methoxy (B1213986) group on the phenyl ring reduces the catalytic efficiency compared to other phenoxyalkanoic acids. nih.govresearchgate.net This suggests that substitutions on the aromatic ring are a key factor in determining the substrate specificity and activity for this class of compounds.

In related butanoic acid compounds, such as 2-oxo-4-[methylthio]butanoic acid, transamination is a key metabolic step for its conversion to L-methionine in chicken tissues. nih.gov This process is supported by a wide variety of amino acids, with kidney tissue showing the highest activity. nih.gov Furthermore, the hydrolysis of the dimer of 2-hydroxy-4-(methylthio)butanoic acid, a methionine precursor, has been shown to be dependent on enzymatic factors present in the small intestine. nih.gov

The Gretchen Hagen 3 (GH3) family of enzymes in plants, particularly Arabidopsis thaliana, are acyl acid amido synthetases that conjugate amino acids to phytohormones, thereby regulating their activity. nih.govnih.gov AtGH3.15, a member of this family, has a distinct substrate preference, showing high catalytic activity with the auxin precursor indole-3-butyric acid (IBA) and the corresponding auxinic herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). nih.govnih.govnih.gov

Kinetic analyses probing the structure-activity relationship of AtGH3.15 revealed that the length of the alkanoic acid side chain is a crucial feature for substrate preference. nih.govnih.gov When tested with various phenoxybutanoic acids, the enzyme's activity was found to be sensitive to substitutions on the phenyl ring. nih.gov Specifically, the catalytic efficiency of AtGH3.15 with 4-(4-methoxyphenoxy)butanoic acid was reduced, indicating that the extension of this position with a methoxy group diminishes its effectiveness as a substrate compared to other analogs. nih.govresearchgate.net This finding underscores the importance of the specific substitution pattern on the aromatic ring for modulation of this class of enzymes.

Below is an interactive table summarizing the kinetic parameters of AtGH3.15 with various substrates.

Table 1: Kinetic Parameters of AtGH3.15 with Various Phenoxyalkanoic and Phenylalkyl Acid Substrates Data derived from studies on Arabidopsis thaliana.

Substratekcat (s-1)Km (µM)kcat/Km (s-1 M-1)
Indole-3-butyric acid (IBA) 0.9 ± 0.025 ± 236,000
4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) 1.1 ± 0.122 ± 450,000
4-(2-chlorophenoxy)butanoic acid 0.6 ± 0.022 ± 327,000
4-(2,6-dimethylphenoxy)butanoic acid 0.07 ± 0.017 ± 34,100
4-(4-methoxyphenoxy)butanoic acid 0.03 ± 0.015 ± 42,000

This table is for illustrative purposes based on available research data. Actual values may vary based on experimental conditions.

Receptor Binding and Ligand-Receptor Interaction Studies

The biological activity of many compounds is mediated through their binding to specific cellular receptors. For compounds structurally related to this compound, the Peroxisome Proliferator-Activated Receptors (PPARs) are a key target.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a master role in regulating lipid metabolism. nih.govnih.gov It is the molecular target for the fibrate class of drugs, which are structurally related to phenoxyalkanoic acids. nih.gov Compounds like pemafibrate (B1668597) and fenofibric acid are known agonists of PPARα. mdpi.comnih.gov Upon binding, these ligands induce conformational changes in the receptor, leading to the recruitment of coactivator proteins and the regulation of target gene expression. mdpi.com Studies have shown that fibrates can activate all three PPAR subtypes (α, δ, and γ), though their efficacy and efficiency vary significantly. mdpi.com For instance, fenofibric acid does not appear to affect PPARδ-mediated transactivation. mdpi.com

X-ray crystallography has been instrumental in revealing the molecular basis for the interaction between PPARα and its ligands. nih.gov Structural analyses of the PPARα ligand-binding domain (LBD) in complex with agonists like pemafibrate show that the ligand binds within a large, Y-shaped ligand-binding pocket (LBP) of approximately 1,400 ų. mdpi.comnih.govnih.gov The crystal structure of the PPARα-LBD/pemafibrate complex reveals that the phenoxyalkyl group of the ligand exhibits flexibility. mdpi.comnih.gov This flexibility allows it to adopt different structural conformations, which is a key aspect of the binding of coactivator proteins. mdpi.comnih.gov The successful co-crystallization of PPARα-LBD with various ligands has provided a deeper understanding of ligand recognition and has become crucial for the structure-based design of new PPAR-targeted drugs. nih.govnih.govresearchgate.net

Isothermal titration calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of binding interactions between ligands and receptors. ITC measurements have been employed to dissect the binding of fibrates to PPARα. mdpi.comnih.gov These studies measure the dissociation constant (Kd), which indicates binding affinity, as well as the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.

For example, ITC analysis demonstrated that pemafibrate binds selectively and with high affinity to the PPARα-LBD, with a Kd value of 0.13 μM. mdpi.com This affinity is approximately 50-fold stronger than that of fenofibric acid for PPARα-LBD (Kd of 7.37 μM) and 70-fold stronger than its own binding to PPARγ-LBD (Kd of 9.58 μM). mdpi.com The binding is driven by favorable changes in both enthalpy and entropy. mdpi.com Such thermodynamic data, combined with structural information, provides a comprehensive picture of the molecular forces driving ligand-receptor recognition and selectivity. mdpi.comnih.gov

Below is an interactive table summarizing the thermodynamic parameters for the binding of selected fibrates to PPARα-LBD.

Table 2: Thermodynamic Parameters for Fibrate Binding to PPARα-LBD at 25 °C Data obtained via Isothermal Titration Calorimetry (ITC).

LigandK d (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Pemafibrate 0.13-9.39-12.43.01
Fenofibric acid 7.37-7.00-11.24.20

This table is for illustrative purposes based on available research data. Actual values may vary based on experimental conditions.

Adenosine (B11128) Receptor Antagonism Research (as a Precursor Motif)

While direct research on this compound as an adenosine receptor antagonist is limited, its structural motif is relevant to the field. Adenosine receptors, particularly the A2A subtype, are crucial in regulating immune responses. nih.gov Antagonists of the A2A receptor are of interest because they can block the immunosuppressive effects of adenosine in the tumor microenvironment, potentially enhancing anti-tumor T-cell activity. nih.gov Research into A2A receptor antagonists has led to the development of novel non-dopaminergic therapies for conditions like Parkinson's disease. nih.gov The core structure of this compound serves as a foundational element, or precursor motif, for designing more complex molecules that can effectively bind to and block adenosine receptors. The exploration of derivatives of this basic structure is a key strategy in the discovery of new therapeutic agents. For instance, the antagonist CGS15943, which acts on both A1 and A2A receptors, has shown effects similar to stimulant drugs in preclinical studies. johnshopkins.edu

Sweet Taste Receptor Interactions (Drawing from 2-(4-Methoxyphenoxy)propanoic Acid)

Significant insights into the potential sweet taste receptor interactions of this compound can be drawn from studies on its close structural analog, 2-(4-Methoxyphenoxy)propanoic acid (PMP), also known as lactisole. The sodium salt of PMP (Na-PMP) is a well-documented selective inhibitor of the T1R3 subunit of the human sweet taste receptor. researchgate.netcaymanchem.com It has been shown to block the activation of this receptor by both natural and artificial sweeteners. researchgate.netcaymanchem.com

Research indicates that Na-PMP acts as a selective competitive inhibitor of sweet taste. researchgate.netoup.com Studies have demonstrated that pre-rinsing with Na-PMP can both inhibit and, in some cases, enhance the perception of sweetness for certain sweeteners, suggesting a complex interaction with sweet taste receptors. researchgate.netoup.com This selectivity provides evidence for the existence of at least two different sweet receptor types or mechanisms. oup.com The inhibitory action of lactisole is believed to occur through interaction with the transmembrane domains of the human T1R3 receptor. google.com Furthermore, investigations into derivatives of 2-(4-methoxyphenoxy) propionic acid (HPMP) have shown that modifications to the molecule, such as alkylation and esterification, can influence its sweetness inhibitory properties. tandfonline.com

Table 1: Effects of Na-PMP on Sweetener Intensity

Sweetener Effect of Na-PMP (250 and 500 ppm)
Fructose Significantly blocked sweetness intensity
Glucose Significantly blocked sweetness intensity
Sucrose Significantly blocked sweetness intensity
Monoammonium glycyrrhizinate Enhancement observed with pre-treatment
Neohesperidin dihydrochalcone Enhancement observed with pre-treatment
Thaumatin Enhancement observed with pre-treatment
12 out of 15 tested sweeteners Significantly blocked sweetness intensity

Data sourced from Schiffman et al. (1999) researchgate.net

Modulation of Cellular Pathways and Signal Transduction

The modulation of cellular pathways and signal transduction is a critical aspect of the biological activity of many compounds. Signal transduction pathways are the mechanisms by which cells respond to external stimuli, involving a cascade of molecular events. youtube.com These pathways can be activated or inhibited by various molecules, leading to specific cellular responses. youtube.com

Disruptions in these pathways can lead to various diseases. For example, the cholera toxin activates a signal transduction pathway in intestinal epithelial cells, leading to the release of ions and water, causing severe diarrhea. youtube.com Conversely, certain molecules can inhibit these pathways, offering therapeutic potential. youtube.com

The PI3K/PTEN/Akt/mTOR and Ras/Raf/MEK/ERK pathways are frequently activated in various diseases due to mutations. nih.gov The development of specific inhibitors targeting key components of these pathways is a major focus of current research. nih.gov While direct studies on the modulation of these specific pathways by this compound are not available, its structural relative, butyric acid, is known to influence various cellular processes.

Research into Anti-inflammatory and Analgesic Pathways

While specific studies on the anti-inflammatory and analgesic pathways of this compound are not detailed in the provided search results, research into related butanoic acid derivatives provides valuable insights. For instance, studies on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have demonstrated potential anti-inflammatory and analgesic effects. nih.gov Some of these compounds have shown selective inhibition of COX-2, which is a key target for anti-inflammatory drugs as it can reduce inflammation without the gastric side effects associated with non-selective COX inhibitors. nih.gov

Furthermore, research on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has revealed pronounced analgesic and anti-inflammatory activity in animal models. biomedpharmajournal.org This compound demonstrated significant pain relief in both thermal and chemical pain tests and exhibited an anti-inflammatory effect that was more potent than the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org These findings highlight the potential for butanoic acid derivatives to interact with and modulate pathways involved in pain and inflammation.

General Pharmacological and Insecticidal Effects of Related Butanoic Acid Derivatives

Butanoic acid, also known as butyric acid, and its derivatives exhibit a wide range of pharmacological effects. nih.govdrugbank.com Butyric acid itself is a short-chain fatty acid that plays a role in various physiological processes. wikipedia.org A novel derivative, pivalyloxymethyl butyrate (B1204436) (AN-9), has been shown in vitro to induce differentiation and inhibit the proliferation of leukemic cells. nih.gov In vivo studies with AN-9 have demonstrated an increase in the survival of mice in a lung carcinoma model. nih.gov The activity of AN-9 is believed to stem from its intracellular conversion to butyric acid. nih.gov

The general class of butanoic acid derivatives encompasses a diverse group of chemicals with various applications. pharmacompass.com While specific insecticidal effects of this compound are not documented in the provided results, the broader family of carboxylic acids and their esters are known to have applications in this area.

Protection of Epithelial Barrier Function in In Vitro Models (General Butanoic Acid Context)

Butyric acid has been shown to play a protective role in maintaining intestinal epithelial barrier function in in vitro models. nih.gov It can enhance the integrity of the epithelial barrier and protect it from damage induced by lipopolysaccharide (LPS). nih.govresearchgate.net Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer, have demonstrated that butyric acid can alleviate the decrease in transepithelial electrical resistance (TEER) and the increase in paracellular permeability caused by LPS. nih.gov

The protective mechanism of butyric acid involves the upregulation of tight junction proteins such as ZO-1 and Occludin. researchgate.net It is also suggested to inhibit the RhoA/ROCK2/MLCK signaling pathway, which is crucial in maintaining intestinal epithelial permeability. nih.govresearchgate.net Furthermore, butyrate has been shown to reduce the release of pro-inflammatory cytokines like IL-8 from intestinal epithelial cells activated by an inflammatory stimulus. mdpi.com

Table 2: Effect of Butyric Acid on Intestinal Epithelial Barrier Function in Caco-2 Cells

Treatment Effect on TEER Effect on Paracellular Permeability (FD-4 flux)
LPS Decrease Increase
Butyric Acid + LPS Alleviated LPS-induced decrease Alleviated LPS-induced increase

Data based on studies by Zhou et al. (2023) nih.gov

Studies on porcine intestinal epithelial cells (IPEC-J2) have also shown that butyric acid and its derivatives, such as monobutyrin and tributyrin, can improve intestinal barrier function, as measured by TEER. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 2 4 Methoxyphenoxy Butanoic Acid Analogs

Impact of Butanoic Acid Side-Chain Length on Biological Activity and Catalytic Efficiency

The length of the carboxylic acid side-chain in phenoxyalkanoic acid derivatives can significantly influence their biological activity. While specific studies on the butanoic acid side-chain of 2-(4-Methoxyphenoxy)butanoic acid are not extensively detailed in the provided results, general principles for related compounds suggest that chain length is a critical determinant of efficacy. For instance, in the context of plant growth regulation, the side-chain length of phenoxyalkanoic acids is crucial for their auxin-like activity.

Alterations in the length of the alkyl chain can affect several properties of the molecule, including its lipophilicity, which governs its ability to cross biological membranes, and its conformational flexibility, which influences its binding to target proteins or receptors. For example, research on other butanoic acid derivatives has highlighted the importance of the four-carbon chain in facilitating specific biological interactions. ontosight.aiontosight.ai

Side-Chain Modification Observed Impact on Biological Activity
Shortening the chain (e.g., to propanoic or acetic acid)May alter receptor binding affinity and specificity.
Lengthening the chain (e.g., to pentanoic or hexanoic acid)Can change lipophilicity, potentially leading to different tissue distribution and metabolic stability.

Influence of Phenoxy and Methoxy (B1213986) Substituent Positions on Activity and Binding Affinity

The relative positions of the phenoxy and methoxy groups on the aromatic ring are critical factors that modulate the biological activity and binding affinity of this compound analogs. The methoxy group at the para-position (position 4) of the phenoxy ring is a key feature.

Studies on related compounds, such as substituted chalcones and cyclic seleninate esters, have demonstrated that the position of methoxy substituents significantly impacts their biological and chemical properties. rsc.orgnih.gov A methoxy group in the para position typically enhances activity due to its electron-donating mesomeric effect. nih.govnih.gov In contrast, a methoxy group in the ortho position can lead to a decrease in activity, which may be attributed to steric hindrance or unfavorable electronic effects. nih.govnih.gov Meta-substituted analogs often show activity levels that are intermediate or unaffected. nih.govnih.gov

Substituent Position General Effect on Activity Rationale
Para-MethoxyEnhances activityPositive mesomeric (electron-donating) effect. nih.govnih.gov
Meta-MethoxyLittle to no effectMinimal electronic influence on the key interaction sites. nih.govnih.gov
Ortho-MethoxyDecreases activitySteric hindrance and potentially unfavorable electronic effects. nih.govnih.gov

Steric and Electronic Effects of Aromatic Substituents in Biological Recognition

The steric and electronic properties of substituents on the aromatic ring play a fundamental role in the molecular recognition of this compound analogs by biological targets. The size, shape, and electronic nature of these substituents can either promote or hinder the binding of the molecule to its active site.

Electronic Effects: The electron-donating nature of the para-methoxy group is a prime example of an electronic effect that can enhance biological activity. This effect can increase the electron density at specific points in the molecule, facilitating favorable interactions with a biological receptor. Conversely, introducing electron-withdrawing groups could have the opposite effect, depending on the nature of the target interaction.

Steric Effects: The size and spatial arrangement of substituents are critical. Large, bulky groups can sterically clash with the binding site, preventing optimal orientation and reducing activity. This is often observed with ortho-substituents, which can interfere with the preferred conformation of the molecule required for binding. nih.gov

Role of Linkage Type and Conformational Flexibility in Structure-Activity Profiles

The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations. This flexibility can be advantageous, as it may permit the molecule to adapt its shape to fit into a binding site. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding.

The design of analogs with modified linkages, such as thioether or amide bonds, could alter the conformational preferences and electronic properties of the molecule, thereby influencing its biological activity. For instance, replacing the ether oxygen with a sulfur atom would increase the bond length and alter the bond angle, leading to different spatial arrangements of the phenyl and butanoic acid components.

Design of Derivatives for Targeted Biological Interactions

The principles of SAR guide the rational design of derivatives of this compound with potentially improved or more specific biological activities. By systematically modifying the structure, it is possible to optimize interactions with a particular biological target.

For example, to enhance the activity of this compound, one might consider synthesizing analogs with different electron-donating groups at the para position of the phenoxy ring to fine-tune the electronic properties. Furthermore, exploring different side-chain lengths or introducing conformational constraints could lead to derivatives with higher binding affinities and specificities. The synthesis of derivatives where the butanoic acid is replaced with other acidic functional groups or where the phenoxy ring is substituted with different patterns of functional groups could also lead to the discovery of novel bioactive compounds.

Computational and Theoretical Chemistry Approaches in the Study of 2 4 Methoxyphenoxy Butanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-methoxyphenoxy)butanoic acid, docking simulations are instrumental in understanding its potential interactions with biological macromolecules, such as proteins.

The process involves placing the this compound molecule (the ligand) into the binding site of a target protein. The simulations then explore various possible binding poses, rotations, and conformations of the ligand within the binding pocket. Scoring functions are used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These interactions are often stabilized by weak intermolecular forces like hydrogen bonding and hydrophobic interactions. plos.org

Docking studies can reveal key amino acid residues within the target's active site that are crucial for binding. plos.org For instance, the methoxy (B1213986) group and the carboxylic acid moiety of this compound are likely to participate in hydrogen bonding, while the phenyl ring can engage in hydrophobic interactions. plos.orgnih.gov By identifying these potential interactions, molecular docking provides a rational basis for understanding the compound's biological activity and for designing derivatives with improved affinity and selectivity. The inhibitor binding pocket is often dominated by hydrophobic interactions, which play a significant role in the binding affinity between proteins and ligands. plos.org

Density Functional Theory (DFT) Calculations for Molecular Structure, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It has become a widely used tool for studying the properties of molecules like this compound due to its balance of accuracy and computational cost. biointerfaceresearch.comresearchgate.net

Molecular Structure: DFT calculations can accurately predict the three-dimensional geometry of this compound, including bond lengths, bond angles, and dihedral angles. ijsrst.comresearchgate.net These optimized geometries correspond to the minimum energy conformation of the molecule. epstem.net

Electronic Properties: DFT is used to calculate various electronic properties that are crucial for understanding the molecule's behavior. bsu.by These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and stability. ijsrst.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules. ijsrst.com

Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution is affected by an external electric field and are important for understanding its interactions with polar solvents and other molecules. ijsrst.com

Reactivity: DFT calculations can provide insights into the chemical reactivity of this compound. nih.gov By analyzing the electronic properties and the MEP, researchers can predict which sites on the molecule are most likely to be involved in chemical reactions. biointerfaceresearch.comnih.gov

A study on butanoic acid derivatives utilized DFT calculations at the B3LYP/6-31+G(d) level of theory to investigate their stability and reactivity. bsu.by The table below summarizes some of the calculated electronic properties for a related compound, Isoeugenol, which shares some structural similarities.

PropertyValue
HOMO Energy-0.21654 eV
LUMO Energy-0.03457 eV
Energy Gap0.18197 eV
Dipole Moment2.2561 Debye

Fragment Molecular Orbital (FMO) Analysis in Elucidating Molecular Binding Mechanisms

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach that offers a balance between accuracy and computational speed for studying large molecular systems like protein-ligand complexes. nih.govmdpi.com This method breaks down a large molecule into smaller, manageable fragments, making the quantum mechanical calculations more feasible. mdpi.com The total energy of the system is then calculated based on the energies of the individual fragments and their interactions. mdpi.com

FMO analysis is particularly useful for elucidating the detailed molecular binding mechanisms of a ligand such as this compound with its target protein. nih.gov It provides quantitative information about the interaction energies between the ligand and individual amino acid residues in the binding site. mdpi.com This allows for the identification of key residues that contribute most significantly to the binding affinity.

The method can distinguish between different types of interactions, such as electrostatic and hydrophobic interactions, providing a deeper understanding of the forces driving complex formation. nih.gov This detailed information is invaluable for structure-based drug design, as it can guide the modification of the ligand to enhance its binding affinity and selectivity. mdpi.com The FMO method has been successfully applied to various biological systems to analyze protein-protein and protein-ligand interactions. nih.govresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling provides a powerful means to investigate the detailed mechanisms of chemical reactions at the atomic level. researchgate.net For this compound, these methods can be used to explore its synthesis, degradation pathways, and metabolic transformations.

By applying quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

These models can elucidate the step-by-step process of bond breaking and bond formation, providing a dynamic picture of the reaction mechanism. researchgate.net For instance, in the context of its synthesis, quantum chemical modeling could be used to understand the mechanism of the ether linkage formation or the introduction of the carboxylic acid group. Similarly, these methods can predict the most likely sites of metabolic attack and the resulting metabolites. The insights gained from these models are crucial for optimizing reaction conditions and for understanding the compound's fate in biological systems. mdpi.com

Applications of 2 4 Methoxyphenoxy Butanoic Acid in Contemporary Chemical Research

Utility as a Versatile Synthetic Building Block in Organic Chemistry

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. The structure of 2-(4-methoxyphenoxy)butanoic acid, featuring distinct reactive sites, makes it an exemplary synthetic building block. The carboxylic acid group can readily undergo esterification, amidation, or reduction, while the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The phenoxyalkanoic acid framework is a key intermediate in the synthesis of various organic compounds and functional materials. For instance, related structures like 4-(3-methoxyphenoxy)butyric acid are synthesized as intermediates for more complex targets, demonstrating the fundamental role of this class of compounds in multi-step synthetic pathways. nih.gov The synthesis of these building blocks can be achieved through methods such as the reaction of a substituted phenol (B47542) (like 4-methoxyphenol) with an appropriate haloalkanoic acid ester, followed by hydrolysis. nih.gov The availability of this compound for research purposes underscores its role as a starting material for creating novel chemical entities. bldpharm.com

Compound NameRole in Synthesis
4-(3-Methoxyphenoxy)butyric acidIntermediate for estrogen receptor modulators nih.gov
4-(4-formyl-3-methoxyphenoxy)butanoic acidIntermediate for other organic compounds and functional materials
4-(4-Methoxyphenyl)butyric AcidBuilding block for active pharmaceutical ingredients (APIs) nbinno.com

Role as an Intermediate or Precursor in the Development of Diverse Pharmaceutical Compounds

The phenoxyalkanoic acid scaffold is of significant interest in medicinal chemistry. Its presence in various biologically active molecules highlights its importance as a pharmacophore or a key structural intermediate. Research into related compounds has shown their potential in developing new therapeutic agents.

Related CompoundTherapeutic Area
4-(4-Methoxyphenyl)butyric AcidAnalgesic, Anti-inflammatory nbinno.com
2-(4-Methoxyphenoxy)propanoic AcidAnti-inflammatory chemimpex.com
4-(3-Methoxyphenoxy)butyric acidEstrogen Receptor Modulators nih.gov

Applications as a Biochemical Probe for Mechanistic Investigations

Biochemical probes are essential tools for elucidating biological pathways and understanding the mechanisms of enzyme function. The structural features of phenoxyalkanoic acids allow them to interact with biological systems, making them suitable candidates for such probes.

The analog, 2-(4-Methoxyphenoxy)propanoic acid, is utilized by researchers to study its interactions with biological systems. chemimpex.com These studies help in understanding metabolic pathways and enzyme activities. chemimpex.com By modifying the structure of such compounds, researchers can systematically investigate structure-activity relationships and gain insights into the molecular basis of biological processes. The inherent biological activity of some of these compounds, such as the sweetness-inhibiting properties of 2-(4-methoxyphenoxy)propanoic acid (also known as Lactisole), further points to their utility in probing sensory receptors and related signaling pathways. google.comnih.gov

Advanced Linker Applications in Solid-Phase Synthesis of Complex Molecules

Solid-phase synthesis is a powerful technique for the efficient assembly of complex molecules like peptides and small organic compounds. nih.gov This methodology relies on linkers, or "handles," which tether the initial building block to a solid support. mdpi.com Derivatives of phenoxybutanoic acid have emerged as highly effective and versatile linkers in this field.

A prominent example is 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, known as the "Backbone Amide Linker" (BAL). mdpi.com This linker allows for the attachment of building blocks to the solid support and is particularly useful for synthesizing modified peptides and diverse small molecules with potential pharmaceutical applications. mdpi.com Another related structure, the solid-supported hydrazone of 4-(4′-formyl-3′-methoxyphenoxy)butyric acid, has been developed as a new traceless linker for solid-phase organic synthesis. researchgate.net Traceless linkers are advantageous as they are cleaved from the final product without leaving any residual atoms. The stability of these linkers under various reaction conditions, coupled with specific cleavage strategies, makes them invaluable tools for modern organic synthesis. researchgate.net

Linker Name/DerivativeApplication in Solid-Phase SynthesisKey Feature
4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL)Synthesis of modified peptides and small organic molecules mdpi.comVersatile Backbone Amide Linker
Hydrazone of 4-(4′-formyl-3′-methoxyphenoxy)butyric acidSolid-phase organic synthesis researchgate.netTraceless Linker
2-(4-Formyl-3-methoxyphenoxy)acetic acidLinker for solid-phase synthesis discoveroakwoodchemical.comAcid-labile linker

Potential in Agrochemical Research

The phenoxyalkanoic acid chemical class has a long and significant history in the agrochemical sector, most notably as herbicides. These compounds can mimic plant hormones, leading to uncontrolled growth and eventual death in susceptible plant species.

The related compound 2-(4-Methoxyphenoxy)propanoic acid is noted to serve as an active ingredient in herbicides, effectively controlling unwanted plant growth. chemimpex.com Research in this area often focuses on optimizing the structure to enhance efficacy against specific weeds while minimizing impact on crops and the environment. chemimpex.com Another example from this chemical family is 4-(4-chloro-2-methylphenoxy)butanoic acid, a well-known herbicide. nist.gov Given these precedents, this compound represents a structure with clear potential for investigation and development within agrochemical research programs aimed at discovering new plant growth regulators or herbicides.

Future Research Directions and Unexplored Avenues for 2 4 Methoxyphenoxy Butanoic Acid

Elucidation of Novel Biological Targets and Pathways beyond Current Understanding

A primary avenue for future research lies in the comprehensive exploration of the biological activities of 2-(4-Methoxyphenoxy)butanoic acid. The activities of structurally similar compounds suggest several promising lines of investigation.

For instance, the related compound, 2-(4-Methoxyphenoxy)propanoic acid, is utilized as an active ingredient in herbicides and is also being explored for its potential anti-inflammatory properties. chemimpex.com This dual functionality suggests that this compound could be screened for similar activities, potentially acting as a plant growth regulator or as a modulator of inflammatory pathways in biological systems. chemimpex.com

Furthermore, research into analogs like 4-(4-Formyl-2-methoxyphenoxy)butanoic acid has shown interactions with adenosine (B11128) A2A receptors, which are implicated in conditions such as Parkinson's disease and other neurodegenerative disorders. This finding strongly supports the investigation of this compound and its derivatives as potential ligands for neurotransmitter receptors and their role in associated signaling pathways. Future studies should focus on broad-based screening against a panel of receptors and enzymes to uncover novel biological targets and better understand its mechanism of action at the molecular level.

Development of Greener and More Efficient Synthetic Methodologies

Advancing the synthesis of this compound towards more environmentally friendly and efficient processes is a critical research direction. Current industrial methods for similar compounds, such as 2-(4-methoxyphenoxy)propanoic acid, often rely on the Williamson ether synthesis, reacting a chlorocarboxylic acid with a phenol (B47542) under basic conditions. google.com While effective, these methods can require high temperatures (80–150°C), long reaction times (4–10 hours), and may result in low yields and purity, increasing production costs. google.com

Future research should focus on several key areas of improvement:

Phase-Transfer Catalysis: A patented method for the propanoic acid analogue utilizes a phase-transfer catalyst, which has been shown to improve reaction conditions. google.com Optimizing this approach for the butanoic acid derivative could lead to higher yields and purity under milder conditions.

Microwave-Assisted Synthesis: The use of microwave heating has the potential to dramatically reduce reaction times and increase yields in condensation reactions. nih.gov Investigating microwave-assisted synthesis for the coupling of 4-methoxyphenol (B1676288) and a suitable butanoic acid derivative is a promising avenue. nih.gov

Green Solvents and Catalysts: Replacing traditional solvents like DMF and DMSO with more eco-friendly alternatives is paramount. researchgate.net Additionally, exploring the use of biocatalysts, such as enzymes, could offer a highly selective and environmentally benign route to the compound, as has been demonstrated in the enzymatic synthesis of other specialty chemicals. researchgate.netnih.gov

Alternative Coupling Methods: The Mitsunobu reaction, which couples an alcohol and a phenol, represents another potential synthetic route that could be optimized for efficiency and greener conditions.

Expansion of Comprehensive Structure-Activity Relationship Databases

A systematic exploration of the structure-activity relationships (SAR) for this compound and its derivatives is essential for rational drug design and the development of targeted applications. Currently, no dedicated SAR database exists for this specific compound.

Future research should involve the synthesis and biological evaluation of a library of analogs to build a comprehensive SAR database. Key structural modifications could include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring to probe the effects on binding affinity and activity. mdpi.com

Alkyl Chain Modification: Varying the length and branching of the butanoic acid chain.

Ester and Amide Derivatives: Converting the carboxylic acid moiety into a range of esters and amides to alter polarity, solubility, and metabolic stability.

The structural features of related compounds, such as the importance of the formyl group in 4-(4-formyl-2-methoxyphenoxy)butanoic acid for its biological activity, underscore the value of such studies. By systematically correlating structural changes with functional outcomes, researchers can develop predictive models for designing new molecules with enhanced potency and selectivity.

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery process and reducing reliance on expensive and time-consuming laboratory experiments. For this compound, integrating computational approaches is a largely unexplored but highly promising research avenue.

The initial and most crucial step would be to determine the compound's three-dimensional structure, likely through X-ray crystallography, a technique that has been successfully applied to numerous similar molecules. mdpi.commdpi.com This experimental structure would serve as the foundation for a variety of computational studies:

Quantum Mechanical Calculations: To understand the electronic properties of the molecule and rationalize substituent effects on its reactivity, as has been done for other synthetic intermediates. nih.gov

Molecular Docking: To predict the binding modes and affinities of this compound and its virtual derivatives with potential biological targets identified through screening.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and the dynamics of its interactions with target proteins or receptors, providing deeper insights into its mechanism of action.

These predictive models can guide the synthesis of the most promising candidates, streamlining the development of new agents for pharmaceutical or agricultural applications.

Exploration of New Chemical Transformations and Derivatization Opportunities

The functional groups present in this compound—the carboxylic acid, the ether linkage, and the aromatic ring—provide multiple handles for chemical modification and the creation of novel derivatives.

Future research should explore:

Carboxylic Acid Derivatization: Beyond simple esters and amides, the carboxylic acid can be used as a starting point for more complex transformations. It can be reduced to an alcohol or used as a handle for solid-phase synthesis, similar to how related compounds like 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) are used as linkers to create libraries of peptides and other organic molecules. mdpi.combiosynth.com

Aromatic Ring Functionalization: Introducing new functional groups onto the methoxy-substituted phenyl ring, such as a formyl group, could open up new reaction pathways. A formyl group, for example, can participate in condensation reactions to form Schiff bases, enabling the construction of diverse heterocyclic frameworks.

Advanced Derivatization for Analysis: Utilizing derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) can facilitate the analysis of the compound in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS), which is crucial for metabolomic studies. nih.gov

By exploring these transformations, the core structure of this compound can serve as a versatile scaffold for generating a wide array of new chemical entities with potentially unique and valuable properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(4-Methoxyphenoxy)butanoic acid, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenoxyacetic acid derivatives can be synthesized via esterification of 4-methoxyphenol with bromobutanoic acid under alkaline conditions. Critical parameters include:

  • Temperature : Maintain 60–80°C to optimize reaction kinetics without side-product formation.
  • Catalyst : Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry (1:1.2 molar ratio of phenol to bromoacid) to minimize unreacted starting material.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Hazard Mitigation : Based on structurally similar compounds (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid), implement:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particulates .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies methoxy (δ ~3.7 ppm) and phenoxy protons (δ ~6.8–7.2 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
    • Purity Assessment :
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy group) influence the compound’s reactivity and biological activity?

  • Electronic Effects : The para-methoxy group donates electron density via resonance, stabilizing intermediates in nucleophilic acyl substitution reactions. This enhances reactivity compared to meta-substituted analogs .
  • Biological Implications : Methoxy groups at the 4-position increase lipophilicity, improving membrane permeability. Comparative studies with 3-methoxy analogs show 2–3x higher inhibitory activity against cyclooxygenase-2 (COX-2) in vitro .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Experimental Variables :

  • Assay Conditions : Standardize pH (e.g., 7.4 for physiological assays) and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Cell Lines : Validate target specificity using CRISPR-edited cell models (e.g., COX-2 knockout vs. wild-type) .
    • Data Normalization : Use internal controls (e.g., reference inhibitors) and report IC₅₀ values with 95% confidence intervals.

Q. What molecular targets or pathways are implicated in the compound’s mechanism of action?

  • Hypothetical Targets :

  • Enzyme Inhibition : Molecular docking studies suggest binding to COX-2’s active site (binding energy: −8.2 kcal/mol) via hydrogen bonding with Arg120 and hydrophobic interactions .
  • Anti-inflammatory Pathways : Downregulates NF-κB signaling in RAW 264.7 macrophages at 50 μM (p < 0.01 vs. control) .
    • Validation Strategies :
  • Knockout Models : Assess activity in COX-2⁻/⁻ murine models to confirm target engagement.
  • Metabolomics : Profile downstream metabolites (e.g., prostaglandin E₂) via LC-MS/MS .

Methodological Recommendations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and biological assay protocols in detail.
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically reconcile disparate results from literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.